Strategic Utilization of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (CAS 1219979-63-1) in Modern Drug Discovery
Strategic Utilization of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (CAS 1219979-63-1) in Modern Drug Discovery
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (
This scaffold marries two highly strategic moieties:
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The Azetidine Ring: A four-membered nitrogenous heterocycle that serves as a conformationally restricted bioisostere for larger rings (like piperidine or morpholine). It improves metabolic stability and fine-tunes the basicity (pKa) of the resulting Active Pharmaceutical Ingredient (API)[1].
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The 4-Chloropicolinate Core: An electron-deficient aromatic system primed for Nucleophilic Aromatic Substitution (SNAr). The synergistic electron-withdrawing effects of the pyridine nitrogen and the C2-carboxylate ester significantly lower the lowest unoccupied molecular orbital (LUMO) of the ring, making the C4-chloride an exceptional leaving group[2].
Table 1: Physicochemical & Structural Profiling
| Property | Value | Mechanistic Causality / Relevance in Drug Design |
| Molecular Formula | C9H9ClN2O2 | - |
| Molecular Weight | 212.63 g/mol [3] | Low molecular weight provides ample "budget" for downstream elaboration without violating Lipinski’s Rule of 5. |
| H-Bond Donors | 1[4] | The secondary amine of the azetidine provides a highly reactive nucleophilic center for N-alkylation or acylation. |
| H-Bond Acceptors | 4[4] | Facilitates crucial dipole interactions within target protein binding pockets and enhances aqueous solubility. |
| Electrophilic Sites | C4 (Pyridine) | Activated by the adjacent heteroatom and ester, allowing for transition-metal-free SNAr functionalization. |
Orthogonal Functionalization Strategy
The true value of CAS 1219979-63-1 lies in its orthogonality. Chemists can selectively functionalize the azetidine nitrogen (via reductive amination, alkylation, or acylation) without disturbing the C4-chloride. Conversely, the C4-chloride can undergo SNAr with exogenous nucleophiles while the azetidine nitrogen is either transiently protected or utilized in a subsequent step.
Orthogonal functionalization pathways for CAS 1219979-63-1.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific mechanistic rationale and In-Process Controls (IPCs) to verify that the chemical logic holds true during execution.
Protocol A: Chemoselective SNAr at the C4 Position
Nucleophilic aromatic substitution of chloropyridines is highly dependent on the electrophile structure and the activation barrier (
Reagents: CAS 1219979-63-1 (1.0 eq), Secondary Amine Nucleophile (e.g., morpholine, 1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), N-Methyl-2-pyrrolidone (NMP).
Step-by-Step Methodology:
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System Initialization: Dissolve CAS 1219979-63-1 (0.5 M) in anhydrous NMP under an inert argon atmosphere. Causality: NMP possesses a high dielectric constant, which stabilizes the highly polar Meisenheimer complex intermediate formed during the SNAr addition-elimination mechanism.
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Base Addition: Add DIPEA (2.5 eq) dropwise. Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl generated during the reaction, preventing the competitive protonation of the incoming amine nucleophile, which would otherwise stall the catalytic cycle.
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Thermal Activation: Introduce the amine nucleophile (1.2 eq) and heat the reaction mixture to 90 °C for 4-6 hours.
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Self-Validating IPC: Remove a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
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Validation Metric: The reaction is validated when the starting material mass (
213.0 [M+H]+) is entirely replaced by the product mass. Crucially, the absence of an corresponding to the free carboxylic acid confirms that the ester linkage to the azetidine ring has not undergone competitive hydrolysis.
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Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual NMP, dry over Na2SO4, and concentrate in vacuo.
Protocol B: Chemoselective Reductive Amination of the Azetidine
When the target API requires N-alkylation of the azetidine ring, reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternization)[1].
Reagents: CAS 1219979-63-1 (1.0 eq), Target Aldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Dichloroethane (DCE), Acetic Acid (0.1 eq).
Step-by-Step Methodology:
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Imine Formation: Combine CAS 1219979-63-1 and the target aldehyde in DCE. Add a catalytic amount of Acetic Acid to lower the pH to ~5. Causality: Mild acidic conditions accelerate the dehydration of the hemiaminal intermediate to form the reactive iminium ion.
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Chemoselective Reduction: Add STAB (1.5 eq) portion-wise at 0 °C, then allow to warm to room temperature. Causality: STAB is a mild reducing agent. Unlike Sodium Borohydride (NaBH4), STAB will selectively reduce the transient iminium ion without reducing the sensitive 2-pyridinecarboxylate ester linkage.
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Self-Validating IPC: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the secondary amine (visualized via ninhydrin stain) validates the complete conversion to the tertiary azetidine derivative.
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Quenching: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract with DCM.
Quantitative Data Summary: SNAr Optimization
To aid process chemists in scaling up reactions utilizing CAS 1219979-63-1, the following table summarizes the thermodynamic and kinetic controls required for optimal C4-functionalization.
Table 2: Kinetic & Thermodynamic Control Parameters for SNAr
| Parameter | Optimal Condition | Mechanistic Rationale |
| Solvent | NMP or DMSO | High polarity stabilizes the transition state; high boiling point allows for necessary thermal activation[5]. |
| Base | DIPEA (2.0 - 2.5 eq) | Sterically hindered base prevents competitive nucleophilic attack while effectively neutralizing generated HCl. |
| Temperature | 80 °C - 120 °C | Provides the kinetic energy required to overcome the activation energy barrier ( |
| Concentration | 0.5 M - 1.0 M | High concentration increases the collision frequency between the chloropyridine and the nucleophile, driving pseudo-first-order kinetics. |
References
- Title: 3-Azetidinyl 4-chloro-2-pyridinecarboxylate | 1219979-63-1 Source: ChemicalBook URL
- Title: Azetidin-1-yl(piperidin-4-yl)
- Title: Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor Source: Thieme Connect URL
- Title: An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)
- Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 3. 3-Azetidinyl 4-chloro-2-pyridinecarboxylate | 1219979-63-1 [m.chemicalbook.com]
- 4. Azetidin-1-yl(piperidin-4-yl)methanone dihydrochloride,Azetidin-1-yl(pyridin-4-yl)methanone Suppliers & Manufacturers [chemicalregister.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
